

An In-Depth Technical Guide to 2,4,6-Trinitrobenzaldehyde

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Compound of Interest

Compound Name: **2,4,6-Trinitrobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4,6-Trinitrobenzaldehyde**, a key chemical intermediate. It delves into its nomenclature, physicochemical properties, synthesis, and significant applications, with a focus on providing actionable insights for professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

The unambiguous identification of a chemical compound is foundational to scientific research and development. **2,4,6-Trinitrobenzaldehyde** is known by several names and identifiers across different chemical databases and regulatory frameworks.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method of naming chemical compounds. According to IUPAC nomenclature, the correct name for this compound is **2,4,6-trinitrobenzaldehyde**.^{[1][2][3][4]}

Synonyms and Common Names

In literature and commercial listings, **2,4,6-Trinitrobenzaldehyde** is frequently referred to by a variety of synonyms. These include:

- Benzaldehyde, 2,4,6-trinitro-[^{1][3][4]}

- TNBAL[1][2][5]
- 2,4,6-TRINITROBENZOIC ALDEHIDE[5]
- 2,4,6-Trinitro-benzaldehyd[5]
- 2,4,6-trinitrobenzyl aldehyde[5]
- NSC 89301[1][2][6]

Chemical Identifiers

For precise database searching and regulatory compliance, the following identifiers are crucial:

- CAS Number: 606-34-8[1][2][3][4][5][6]
- Molecular Formula: C₇H₃N₃O₇[1][2][3][4][6]
- InChI: InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H[1][3][4]
- InChIKey: HWFUMAYINFTNSZ-UHFFFAOYSA-N[1][3][4]
- SMILES: C1=C(C=C(C(=C1--INVALID-LINK--[O-])C=O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]
- EC Number: 210-114-4[1]

Physicochemical Properties

Understanding the physical and chemical properties of **2,4,6-Trinitrobenzaldehyde** is essential for its handling, storage, and application in experimental design.

Property	Value	Source
Molecular Weight	241.11 g/mol	[1]
Appearance	Pale yellow solid (likely)	[7]
Boiling Point	423°C at 760 mmHg	[5] [8]
Flash Point	224.8°C	[5] [8]
Density	1.764 g/cm ³	[5] [8]
Topological Polar Surface Area	155 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	7	[1]
Rotatable Bond Count	1	[1]

Synthesis and Reaction Pathways

The primary route for the synthesis of **2,4,6-Trinitrobenzaldehyde** involves the oxidation of 2,4,6-trinitrotoluene (TNT).[\[9\]](#) This process requires careful control of reaction conditions to achieve selective oxidation of the methyl group to an aldehyde.

Oxidation of 2,4,6-Trinitrotoluene (TNT)

The conversion of TNT to **2,4,6-Trinitrobenzaldehyde** is a delicate oxidation process. The choice of oxidizing agent, solvent, and catalyst are critical in determining the yield and purity of the final product.[\[9\]](#) One documented method involves the use of ozone-oxygen mixtures, which has been shown to produce yields of up to 68%.[\[9\]](#) It is important to note that over-oxidation can lead to the formation of the corresponding carboxylic acid, 2,4,6-trinitrobenzoic acid.[\[9\]](#)

The following diagram illustrates the general synthetic pathway from TNT.



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Caption: Synthesis of **2,4,6-Trinitrobenzaldehyde** from TNT.

Fundamental Reaction Pathways

The chemical reactivity of **2,4,6-Trinitrobenzaldehyde** is dominated by its highly electron-deficient aromatic ring and the activated aldehyde group.^[9] The three electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway less common for unsubstituted benzaldehydes.^[9] The aldehyde group itself is highly electrophilic, readily undergoing addition reactions with nucleophiles.^[9]

Applications in Research and Development

The primary significance of **2,4,6-Trinitrobenzaldehyde** in the scientific community lies in its role as a precursor for the synthesis of novel energetic materials.^[9] The aldehyde functional group provides a versatile handle for a variety of chemical transformations, allowing for the creation of more complex molecules with tailored energetic properties.^[9] For instance, it can be used to synthesize hydrazones and other high-nitrogen content compounds.^[9]

Safety and Handling

2,4,6-Trinitrobenzaldehyde is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2,4,6-Trinitrobenzaldehyde** is classified with the following hazards:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Recommended Safety Precautions

When handling **2,4,6-Trinitrobenzaldehyde**, the following personal protective equipment (PPE) and handling procedures are recommended:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[[10](#)][[11](#)]
- Personal Protective Equipment:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[[10](#)][[11](#)]
 - Wash hands and any exposed skin thoroughly after handling.[[10](#)][[11](#)]
- In Case of Exposure:
 - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. [[10](#)][[11](#)]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[[10](#)][[11](#)]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[[10](#)][[11](#)]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[[10](#)][[11](#)]

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